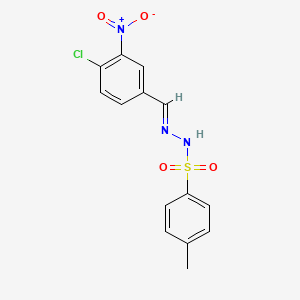
3-(2-chlorophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "3-(2-chlorophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-isoxazolecarboxamide" often involves multi-step chemical reactions. For instance, a related compound, 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, was designed for its antitumor activities and synthesized via a 4-step procedure starting from Ethyl(ethoxymethylene) cyanoacetate and 4-Chloroacetophenone (Z. Xin, 2012).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray crystallography and other spectroscopic methods. For example, the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, a similar compound, was determined, showing that molecules form inversion dimers via pairs of N—H⋯N hydrogen bonds, packed into layers by π-stacking interactions (H. Repich et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving isoxazole derivatives, like the target compound, often involve nucleophilic substitutions and cycloadditions to introduce various functional groups, enhancing their chemical diversity and potential biological activity. The preparation of a collection of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides showcases the chemoselective transformations applicable to these compounds (G. Yu et al., 2009).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are critical for their practical applications. These properties are determined using standard laboratory techniques and are essential for formulation and storage considerations.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are central to understanding the compound's utility. The synthesis and herbicidal activities of related compounds, such as N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl]acyl thiourea, highlight the importance of chemical properties in designing functionally relevant molecules (Liang Fu-b, 2014).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research has demonstrated the synthesis and characterization of heterocyclic compounds like pyrazolo[3,4-b]pyridines, pyrazolo[4,3-d]pyrimidines, and isoxazolo[4,5-d]pyrimidines, which are analogous to the core structure of the specified compound. These studies highlight the methodologies for constructing complex molecules that could serve as key intermediates in pharmaceuticals and materials science. For instance, the formation of heterocyclic compounds using N′-diphenylmethylene-N-phenyl-N-trimethylsilylurea showcases innovative approaches to cyclization reactions, which could be relevant to the synthesis of compounds with similar structural motifs (Matsuda, Yamamoto, & Ishii, 1976).
Biological Activity Exploration
Several studies have focused on the synthesis and evaluation of pyrazole and pyrimidine derivatives for their antimicrobial and anticancer activities. These investigations provide a foundation for understanding how structural variations within these heterocycles can influence biological activity. For example, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been explored as potential antimicrobial and anticancer agents, showing significant activity in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016).
Material Science Applications
Compounds with isoxazole and pyrimidine structures have also been investigated for their potential applications in material science, such as in the synthesis of polymers and other advanced materials. For example, the synthesis and properties of aromatic polyamides and polyimides based on specific diamines and dianhydrides could provide insights into the development of high-performance materials with tailored properties (Yang & Lin, 1995).
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-9-8-10(2)20-17(19-9)21-16(23)14-11(3)24-22-15(14)12-6-4-5-7-13(12)18/h4-8H,1-3H3,(H,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCTYUACTPADHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-isoxazolecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-[(2-methyl-2H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5508328.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5508339.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-2-(phenoxymethyl)pyrimidine hydrochloride](/img/structure/B5508348.png)
![(3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5508356.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5508370.png)
![N-{(3S*,4R*)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5508380.png)

![3-[(3-bromo-4-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5508401.png)
![8-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5508414.png)
![1-(3-methoxyphenyl)-5-methyl-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5508417.png)
![2,4-dichloro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5508418.png)
![2-amino-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]isonicotinamide](/img/structure/B5508420.png)
![6-[({[5-(2-chlorophenyl)-2-furyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5508427.png)